{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
Overview
Description
Scientific Research Applications
Photochemical Behavior
- The photochemical behavior of some 1,2,4-oxadiazole derivatives, including potential compounds structurally related to "{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol," has been studied, revealing that upon irradiation, these compounds undergo photoisomerization to 1,3,4-oxadiazoles or interact with solvents to form open chain products. This indicates potential applications in photochemical switches or as components in light-responsive materials (Buscemi et al., 1988); (Buscemi et al., 1990).
Crystal Packing and Non-covalent Interactions
- Studies on the crystal packing of 1,2,4-oxadiazole derivatives have highlighted the importance of non-covalent interactions, such as lone pair-π interactions and halogen bonds, in stabilizing their supramolecular architectures. This research is crucial for the design of materials with specific physical properties (Sharma et al., 2019).
Fluorescence Quenching and Sensing Applications
- Fluorescence studies of thiophene substituted 1,3,4-oxadiazole derivatives have demonstrated their potential as aniline sensors, offering a pathway for the development of sensitive detection methods for aniline and similar compounds in environmental samples (Naik et al., 2018).
Antibacterial Activity
- The design and synthesis of 1,2,4-oxadiazole derivatives have shown significant antibacterial activity, suggesting their potential use in the development of new antibacterial agents. This research addresses the growing need for new drugs to combat antibiotic-resistant bacteria (Rai et al., 2010).
Theoretical Studies and Synthesis Routes
- Theoretical studies, including density functional theory (DFT) calculations, have provided insights into the synthesis routes and stability of 1,2,4-oxadiazole derivatives. These studies are essential for understanding the reactivity and designing new compounds with desired properties (Moreno-Fuquen et al., 2019).
Safety And Hazards
properties
IUPAC Name |
[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-8-3-1-7(2-4-8)5-9-12-10(6-14)15-13-9/h1-4,14H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYYYZOUJWLRSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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